[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Overview
Description
“[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that belongs to the imidazopyridine group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Synthesis Analysis
While many strategies are available for imidazo[4,5-b]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis
The imidazopyridines comprised an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .Chemical Reactions Analysis
Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Scientific Research Applications
Imidazo[4,5-b]pyridine derivatives, which “[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a part of, have been studied for their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
- GABA A receptor positive allosteric modulators : The first discovered bioactivity of imidazo[4,5-b]pyridine derivatives was as GABA A receptor positive allosteric modulators .
- Proton pump inhibitors : Some imidazo[4,5-b]pyridine derivatives have been found to act as proton pump inhibitors .
- Aromatase inhibitors : Certain compounds in this group have been identified as aromatase inhibitors .
- Nonsteroidal anti-inflammatory drugs (NSAIDs) : Some imidazo[4,5-b]pyridine derivatives have been developed as NSAIDs .
- Treatment of GPR81 associated disorders : Imidazo[4,5-b]pyridine derivatives have been suggested for the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
- Antiproliferative activity : Some imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .
- Treatment of GPR81 associated disorders : Imidazo[4,5-b]pyridine derivatives have been suggested for the treatment of GPR81 associated disorders, such as dyslipidemia, atherosclerosis, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes and acne .
- Antiproliferative activity : Some imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .
Future Directions
properties
IUPAC Name |
2-(3-propylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-8-15-10(5-6-12)14-9-4-3-7-13-11(9)15/h3-4,7H,2,5-6,8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQQCOJFDWDMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1N=CC=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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